molecular formula C11H13NO2S B2931033 2-(Cyclopropylsulfonyl)isoindoline CAS No. 2034461-71-5

2-(Cyclopropylsulfonyl)isoindoline

Cat. No. B2931033
CAS RN: 2034461-71-5
M. Wt: 223.29
InChI Key: YVTUADTXBBLZJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopropylsulfonyl)isoindoline is a chemical compound with the molecular formula C11H13NO2S .


Synthesis Analysis

A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines (anilines, benzylamines, cycloalkylamines) .


Molecular Structure Analysis

The molecular structure of 2-(Cyclopropylsulfonyl)isoindoline is based on the isoindoline scaffold, which is a structural motif found in a large variety of naturally occurring, as well as synthetic, biologically and pharmaceutically active compounds .


Chemical Reactions Analysis

The synthetic strategies for isoindolinones can be divided into two categories: First, direct utilization of phthalimides or phthalimidines as starting materials for the synthesis of isoindolinones; and second, construction of the lactam and/or aromatic rings by different catalytic methods, including C−H activation, cross-coupling, carbonylation, condensation, addition and formal cycloaddition reactions .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Bioactive Molecules

Isoindolinones, including derivatives like 2-(Cyclopropylsulfonyl)isoindoline, are pivotal in the synthesis of many natural products and drug molecules. They serve as core structures for developing compounds with potential therapeutic effects. The cyclopropylsulfonyl group can influence the biological activity, making these derivatives valuable in drug design and discovery .

Materials Science: Fluorescent Probes and Synthetic Dyes

In materials science, these compounds are utilized as fluorescent probes due to their ability to emit light upon excitation. This property is essential for various applications, including bioimaging and diagnostics. Additionally, their use as synthetic dyes is significant in fabricating colorants for industrial purposes .

Chemical Biology: Probing Biological Pathways

Chemical biology benefits from the reactivity of isoindolinones to probe biological pathways. The unique reactivity of the cyclopropylsulfonyl moiety can be harnessed to study enzyme-substrate interactions, receptor binding, and other dynamic processes within cells .

Organic Synthesis: Building Blocks for Complex Molecules

Isoindolinones are versatile intermediates in organic synthesis. They can be used to construct complex molecules, including natural products and polymers. The presence of the cyclopropylsulfonyl group enhances the reactivity and opens up new pathways for chemical transformations .

Pharmaceutical Synthesis: Development of Herbicides

The structural complexity of isoindolinones makes them suitable candidates for developing herbicides. Their mode of action can be tailored by modifying the cyclopropylsulfonyl group, leading to selective and potent herbicidal activity .

Colorants and Dyes: Industrial Applications

The vibrant hues produced by isoindolinone derivatives make them ideal for industrial applications as colorants and dyes. They can be used in paints, inks, and coatings, providing durability and resistance to fading .

Polymer Additives: Enhancing Material Properties

As polymer additives, these compounds can improve the physical properties of plastics and resins. They can act as stabilizers, flame retardants, or plasticizers, contributing to the material’s performance and longevity .

Photochromic Materials: Smart Coatings and Lenses

The photochromic properties of isoindolinones allow them to change color in response to light. This characteristic is exploited in the development of smart coatings for windows and photochromic lenses for eyewear, enhancing user comfort and protection .

Mechanism of Action

Target of Action

Isoindoline derivatives have been known to interact with various biological targets, including dopamine receptors

Mode of Action

Isoindoline derivatives have been shown to interact with their targets, leading to various biological effects . The specific interactions and resulting changes caused by 2-(Cyclopropylsulfonyl)isoindoline remain to be elucidated.

Biochemical Pathways

Isoindoline compounds are known to be involved in various biological pathways

Pharmacokinetics

Some isoindoline derivatives have been tested for their affinities and some pharmacokinetic parameters . More research is needed to outline the ADME properties of 2-(Cyclopropylsulfonyl)isoindoline and their impact on its bioavailability.

Result of Action

Isoindoline derivatives have been shown to have various biological activities

Action Environment

The synthesis of isoindoline derivatives has been explored under various conditions . More research is needed to understand how environmental factors influence the action of 2-(Cyclopropylsulfonyl)isoindoline.

Safety and Hazards

The safety data sheet for isoindoline indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Isoindolinones and their fused analogues have a wide range of applications in medicinal chemistry and chemical biology. The recent advances in transition metal catalyzed synthetic methodologies via formation of new C−C bonds for isoindolinones are reviewed . The transition metal-free synthetic protocols for isoindolinones and their fused analogues are highly fascinating due to several advantages for the industrial production of these bio-active molecules .

properties

IUPAC Name

2-cyclopropylsulfonyl-1,3-dihydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S/c13-15(14,11-5-6-11)12-7-9-3-1-2-4-10(9)8-12/h1-4,11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTUADTXBBLZJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopropylsulfonyl)isoindoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.